molecular formula C19H18N2O2 B3160158 3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone CAS No. 866010-54-0

3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone

Cat. No.: B3160158
CAS No.: 866010-54-0
M. Wt: 306.4 g/mol
InChI Key: NTBSMBPJJFNPKK-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone is a synthetic organic compound featuring the quinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Quinazolinones are classified as fused heterocyclic rings, consisting of a benzene ring fused to a pyrimidinone ring . This specific derivative is a 2,3-disubstituted-4(3H)-quinazolinone, a category known for its diverse pharmacological potential . The core quinazolinone structure is considered a "privileged scaffold" in pharmaceutical development due to its presence in over 150 naturally occurring alkaloids and its wide range of biological activities . While analytical data for this specific compound is limited, the quinazolinone class has been extensively reported in scientific literature to possess a broad spectrum of biological activities. These include, but are not limited to, anti-tumor , antimicrobial , anti-inflammatory , and anticonvulsant properties . Furthermore, specific quinazolinone derivatives have been investigated as inhibitors of various enzymes, such as monoamine oxidase (MAO) and kinases , making them valuable tools for probing biochemical pathways. The structural flexibility of the quinazolinone core allows for precise pharmacological modulation, and modifications at the 2- and 3- positions, as seen in this compound, are a common strategy to fine-tune biological activity and selectivity for specific research targets . This product is provided for research purposes as part of a collection of unique chemical building blocks for early-stage discovery and investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenacyl-2-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-8-18-20-16-12-7-6-11-15(16)19(23)21(18)13-17(22)14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBSMBPJJFNPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216616
Record name 3-(2-Oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866010-54-0
Record name 3-(2-Oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866010-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone to form the quinazolinone core. The reaction typically proceeds under acidic or basic conditions, with the use of catalysts such as acetic acid or sodium hydroxide. The 2-oxo-2-phenylethyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can introduce various functional groups, leading to a wide range of quinazolinone derivatives.

Scientific Research Applications

Chemical Characteristics

The molecular formula of 3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone is C19H18N2O2C_{19}H_{18}N_{2}O_{2} with a molecular weight of approximately 306.36 g/mol. The compound features a quinazolinone core, which is known for its broad spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties .

Biological Activities

1. Anticancer Activity
Quinazolinones, including this compound, have been investigated for their anticancer properties. Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this quinazolinone have shown effectiveness against human leukemia cell lines (K-562 and HL-60) and solid tumors .

Case Study:
In a study assessing the antitumor activity of novel quinazoline derivatives, several compounds demonstrated potent activity against different tumor subpanels. Specifically, 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one was highlighted for its broad-spectrum efficacy .

2. Antimicrobial Properties
The antimicrobial potential of quinazolinones has also been documented. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

3. Anti-inflammatory Effects
Research has indicated that certain quinazolinone derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and other mediators involved in inflammation pathways .

Data Table: Biological Activities Overview

Activity TypeCompound DerivativeTarget Cells/OrganismsObserved Effect
Anticancer3-(4-chlorophenyl)-2-[...]-quinazolinoneK-562, HL-60Cytotoxicity
AntimicrobialVarious quinazolinonesStaphylococcus aureus, E. coliGrowth inhibition
Anti-inflammatoryQuinazolinone derivativesIn vitro modelsReduced cytokine production

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations at Position 3
  • 3-(4-Fluorophenyl)-2-propyl-4(3H)-quinazolinone (CAS: 866010-56-2): Replacing the phenylethyl group with a 4-fluorophenyl-2-oxoethyl moiety retains similar molecular weight (324.36 g/mol) but introduces electron-withdrawing fluorine, enhancing inhibitory activity against targets like human carbonic anhydrase XII (hCA XII) (KI = 9.1–10.8 nM vs. 13.0 nM for the non-fluorinated analogue) .
  • 3-(p-Substituted phenyl)-6-bromo-4(3H)-quinazolinones: Derivatives with bromine at position 6 and substituents like acetylphenyl at position 3 exhibit potent anti-inflammatory and analgesic properties, highlighting the role of halogenation in modulating activity .
Substituent Variations at Position 2
  • 2-Methyl- and 2-Ethyl-4(3H)-quinazolinones: Smaller alkyl groups (methyl, ethyl) at position 2 simplify lithiation reactions, enabling the synthesis of complex derivatives. For example, 2-ethyl-4(3H)-quinazolinone undergoes double lithiation with lithium diisopropylamide (LDA), facilitating reactions with electrophiles like iodine to form dimerized products .
  • 2-((2-Oxo-2-phenylethyl)thio)quinazolinone: Replacing the propyl group with a thioether-linked phenylethyl moiety improves hCA XII inhibition (KI = 13.0 nM) compared to bulkier substituents (e.g., 1-oxo-1-phenylpropan-2-yl; KI = 76.8 nM) .
Anticancer Activity
  • Ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate (3c): This derivative demonstrated superior antitumor activity against melanoma (SK-MEL-2), ovarian (IGROV1), and renal (TK-10) cancer cell lines compared to 5-fluorouracil, with IC50 values < 10 µM .
  • 3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one (5): Exhibited EGFR inhibitory activity comparable to erlotinib, with selectivity toward cancer cells over normal cells .
Antimicrobial and Enzyme Inhibition
  • Triazole-Quinazolinone Hybrids: Compounds combining 1,2,3-triazole and quinazolinone moieties showed broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) .
  • Chloro/Fluoro-Substituted Derivatives: Introduction of halogens at the phenyl ring (e.g., compounds 4 and 5) enhanced hCA XII inhibition (KI = 9.1–10.8 nM) compared to non-halogenated analogues .

Physicochemical Properties

  • Molecular Weight : 324.36 g/mol (for fluorophenyl analogue) .
  • Solubility : Lipophilic substituents (e.g., propyl, phenylethyl) reduce aqueous solubility, necessitating formulation optimization for bioavailability .

Biological Activity

3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone is a member of the quinazolinone family, which is known for its diverse biological activities. This compound exhibits significant pharmacological potential, particularly in anticancer, antibacterial, and anti-inflammatory applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}

It features a quinazolinone core with a phenyl group and a propyl substituent, which may influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazolinone derivatives. For instance:

  • Mechanism of Action : Quinazolinones act as inhibitors of various kinases involved in cancer progression, particularly targeting the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that derivatives of quinazolinone exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds ranged from 10 μM to 12 μM, indicating potent activity .
    • Another set of compounds derived from quinazolinones showed effectiveness against leukemia cell lines (L-1210 and K-562), suggesting their broad-spectrum antitumor potential .

Antibacterial Activity

Quinazolinone derivatives have also been investigated for their antibacterial properties:

  • In Vitro Studies : Several studies have reported that quinazolinones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were shown to outperform standard antibiotics like penicillin in inhibiting bacterial growth .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
A1S. aureus5 μg/mL
A2E. coli10 μg/mL
A3P. aeruginosa15 μg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinones are notable as well:

  • Research Findings : Quinazolinone derivatives have been shown to inhibit COX enzymes, which play a crucial role in inflammation. For instance, a hybrid compound demonstrated superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituent Effects : The presence of bulky groups on the quinazolinone structure has been correlated with increased potency against cancer cell lines. Molecular docking studies suggest that specific substituents enhance binding affinity to target proteins involved in tumor growth .

Q & A

Q. How can predictive modeling enhance the design of novel derivatives?

  • Methodological Answer : QSAR models using descriptors like logP, polar surface area, and H-bond donors predict bioavailability. DFT calculations (e.g., B3LYP/6-31G*) optimize electronic properties for target binding, as demonstrated in 2-heteroalkylquinazolinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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